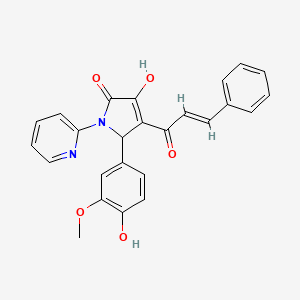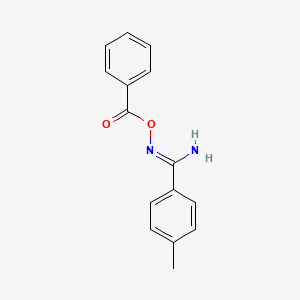![molecular formula C22H27N3O2 B3920356 N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide](/img/structure/B3920356.png)
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide, also known as LY-404187, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective serotonin receptor antagonists and has been shown to have promising effects on various physiological and biochemical processes.
Mécanisme D'action
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of pain perception, and the modulation of gastrointestinal motility. It has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide is its high selectivity for the 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in various psychiatric and neurological disorders, and the exploration of its potential role in the regulation of other physiological processes. Additionally, further studies are needed to elucidate the precise mechanisms by which N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide exerts its effects on various neurotransmitter systems and to identify potential side effects and safety concerns.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and gastroenterology. It has been shown to have promising effects on various physiological and biochemical processes, including the regulation of serotonin signaling, the modulation of pain perception, and the regulation of gastrointestinal motility.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(25-13-5-2-6-14-25)20-9-10-21(27-20)22(26)23-12-11-17-15-24-19-8-4-3-7-18(17)19/h3-4,7-10,15-16,24H,2,5-6,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKZGNRCIOTWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-{[(4-methylphenyl)thio]acetyl}carbonohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B3920279.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidin-3-ol](/img/structure/B3920282.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920287.png)


![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920305.png)
![1-(3-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920313.png)
![2-{4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3920317.png)
![methyl (3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3920324.png)

![2-ethyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3920362.png)
![N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide](/img/structure/B3920366.png)

